

Physical and chemical properties of 2-Methyl-6-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

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An In-Depth Technical Guide to **2-Methyl-6-nitrobenzonitrile**: Properties, Reactivity, and Applications

Introduction

2-Methyl-6-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring a nitrile, a nitro group, and a methyl group strategically positioned on a benzene ring, imparts a distinct reactivity profile that is leveraged in the synthesis of complex heterocyclic structures and advanced materials. This guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core physical and chemical properties of **2-Methyl-6-nitrobenzonitrile**, details its reactivity and synthetic utility, outlines robust analytical workflows for its characterization, and discusses its applications in both medicinal chemistry and material science.

Section 1: Core Molecular and Physical Properties

The identity and purity of a starting material are foundational to any successful synthetic endeavor. **2-Methyl-6-nitrobenzonitrile** is a crystalline solid under standard conditions, with its color ranging from light orange to yellow-green.^[1] Its core identifiers and physical properties are summarized below.

Table 1: Physical and Chemical Properties of **2-Methyl-6-nitrobenzonitrile**

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 1885-76-3 | [1] [2] [3] [4] |
| Molecular Formula | C ₈ H ₆ N ₂ O ₂ | [4] [5] |
| Molecular Weight | 162.15 g/mol | [3] [4] |
| Appearance | Light orange to Yellow to Green powder to crystal | [1] |
| Melting Point | 108-110 °C | [1] [2] [3] |
| Boiling Point | 326.2 ± 30.0 °C (Predicted) | [1] |
| Density | 1.26 ± 0.1 g/cm ³ (Predicted) | [1] |
| Synonyms | 6-Nitro-o-tolunitrile | [3] [6] |
| InChI Key | BOTPDHNZLRJZOO-UHFFFAOYSA-N | [3] [5] |
| Canonical SMILES | <chem>Cc1cccc(c1C#N)=O</chem> | [3] |

Section 2: Chemical Reactivity and Synthesis

The utility of **2-Methyl-6-nitrobenzonitrile** stems from the unique electronic and steric environment created by its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups governs its reactivity in subsequent chemical transformations.[\[7\]](#)[\[8\]](#)

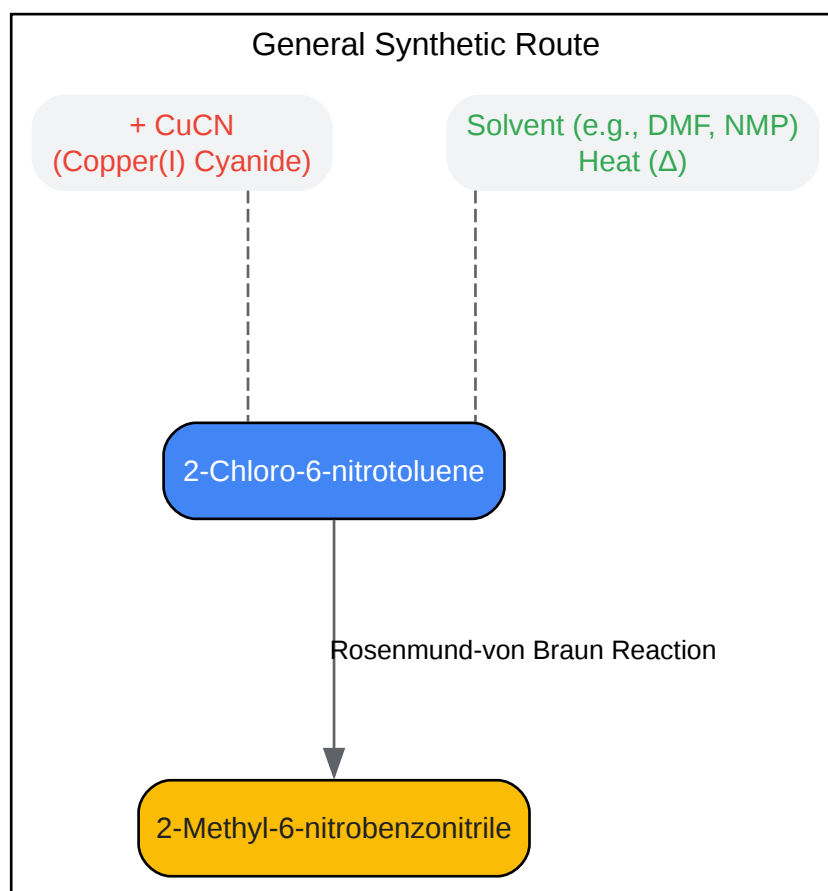
Electronic and Steric Profile

- Nitro Group (-NO₂):** As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution.[\[8\]](#) Its primary role in synthetic pathways is often as a precursor to an amino group via reduction.
- Nitrile Group (-C≡N):** This group is also electron-withdrawing and serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings.[\[7\]](#)

- Methyl Group (-CH₃): This is an electron-donating group that slightly activates the ring, but its effect is largely overshadowed by the two deactivating groups.[8] Sterically, its presence ortho to both the nitrile and nitro groups influences the approach of reagents and can direct the regioselectivity of certain reactions.

Synthetic Pathways

The synthesis of ortho-nitrobenzonitriles, such as **2-Methyl-6-nitrobenzonitrile**, can be achieved through well-established methodologies. A common approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide reagent.[9] In the context of **2-Methyl-6-nitrobenzonitrile**, the synthesis would typically start from 2-chloro-6-nitrotoluene.

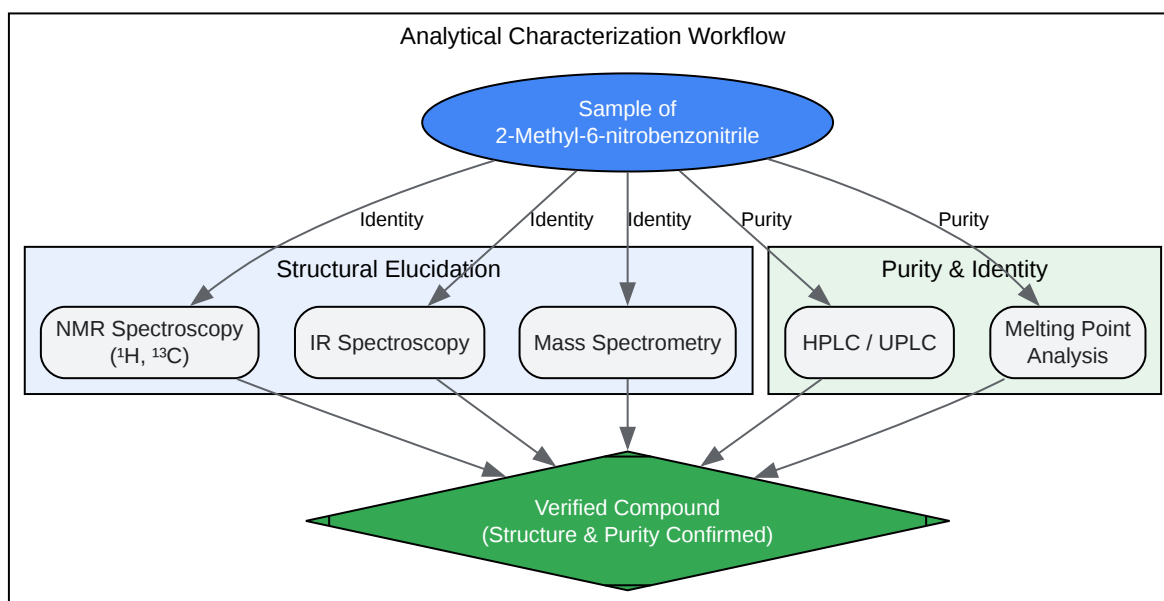


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A generalized synthetic pathway to **2-Methyl-6-nitrobenzonitrile**.

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of **2-Methyl-6-nitrobenzonitrile** before its use in sensitive applications like drug development. A multi-technique approach is standard practice.



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Workflow for the comprehensive analysis of **2-Methyl-6-nitrobenzonitrile**.

Protocol: Spectroscopic and Chromatographic Analysis

This protocol outlines the standard procedures for acquiring and interpreting analytical data for **2-Methyl-6-nitrobenzonitrile**.

Objective: To confirm the chemical structure and assess the purity of a sample.

Part A: Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Expected ^1H NMR Features:
 - A singlet corresponding to the three methyl ($-\text{CH}_3$) protons.
 - A multiplet system in the aromatic region corresponding to the three protons on the benzene ring.
- Expected ^{13}C NMR Features:
 - Eight distinct carbon signals are expected.
 - Key signals include the methyl carbon, the nitrile carbon, and the six aromatic carbons (two of which are quaternary and attached to the substituents).
- Infrared (IR) Spectroscopy
 - Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
 - Expected Key Absorptions:
 - $\sim 2230\text{ cm}^{-1}$: Sharp, medium-intensity peak for the nitrile ($-\text{C}\equiv\text{N}$) stretch.
 - $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$: Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro ($-\text{NO}_2$) group, respectively.
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C ring stretching.
- Mass Spectrometry (MS)

- Technique: Use Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition: Acquire the mass spectrum in positive or negative ion mode.
- Expected Results:
 - The molecular ion peak ($[M]^+$ or $[M+H]^+$) should be observed at $m/z \approx 162.15$.^[5]
 - High-resolution mass spectrometry (HRMS) should confirm the molecular formula $C_8H_6N_2O_2$.

Part B: Purity Assessment

- High-Performance Liquid Chromatography (HPLC)
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.
 - Stationary Phase: A C18 reversed-phase column.
 - Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm).
 - Analysis: Inject a solution of the sample (~1 mg/mL). The purity is calculated from the relative peak area of the main component. A pure sample should exhibit a single major peak.

Section 4: Applications in Research and Development

The specific arrangement of functional groups in **2-Methyl-6-nitrobenzonitrile** makes it a valuable precursor in several areas of chemical R&D.

Intermediate in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of complex heterocyclic molecules, which are core scaffolds in many pharmaceutical agents.^[7]

- **Synthesis of Quinazolines:** It has been used as a starting material for producing 5-arylthiomethyl-2,4-diaminoquinazolines.[2][3] The synthesis leverages the reactivity of the nitrile and the potential for the nitro group to be reduced to an amine, which can then participate in ring-forming reactions.
- **Synthesis of Isoquinolinones:** **2-Methyl-6-nitrobenzonitrile** serves as a key reagent in the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[2][3] This demonstrates its utility in constructing fused ring systems prevalent in medicinal chemistry.

Applications in Material Science

Beyond pharmaceuticals, **2-Methyl-6-nitrobenzonitrile** is employed as a specialty chemical intermediate to enhance material properties.[10]

- **Polymers and Coatings:** Its incorporation into polymer or coating formulations can improve thermal stability, mechanical strength, and resistance to environmental or chemical degradation.[11]
- **Electronics:** In the electronics sector, high-purity intermediates are critical. This compound can serve as a building block for functional materials used in the manufacturing of semiconductors and other electronic components.[10]

Section 5: Safety and Handling

Proper handling of **2-Methyl-6-nitrobenzonitrile** is crucial due to its potential hazards.

- **Hazard Classification:** The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation.[3][12]
- **Handling Precautions:** Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][13] Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and strong acids.[13]

- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[13]

Conclusion

2-Methyl-6-nitrobenzonitrile is a versatile and valuable chemical intermediate with a well-defined set of physical and chemical properties. Its strategic combination of nitrile, nitro, and methyl functional groups provides a platform for complex molecular synthesis, particularly in the construction of heterocyclic systems for drug discovery and the development of high-performance materials. A thorough understanding of its reactivity, coupled with rigorous analytical characterization and adherence to safety protocols, enables researchers and scientists to effectively harness its synthetic potential.

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